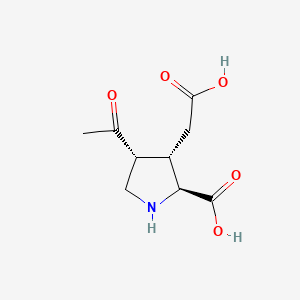
3-Pyrrolidineacetic acid, 4-acetyl-2-carboxy-, (2S,3S,4R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyrrolidineacetic acid, 4-acetyl-2-carboxy-, (2S,3S,4R)- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a pyrrolidine ring, an acetic acid moiety, and specific stereochemistry, making it a subject of interest in both academic and industrial research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrrolidineacetic acid, 4-acetyl-2-carboxy-, (2S,3S,4R)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the pyrrolidine ring, followed by the introduction of the acetic acid and acetyl groups. The stereochemistry is carefully controlled through the use of chiral catalysts or starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are meticulously monitored and adjusted to optimize the production process.
化学反応の分析
Types of Reactions
3-Pyrrolidineacetic acid, 4-acetyl-2-carboxy-, (2S,3S,4R)- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where specific atoms or groups within the molecule are replaced by others.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives, depending on the substituents introduced.
科学的研究の応用
3-Pyrrolidineacetic acid, 4-acetyl-2-carboxy-, (2S,3S,4R)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
作用機序
The mechanism by which 3-Pyrrolidineacetic acid, 4-acetyl-2-carboxy-, (2S,3S,4R)- exerts its effects is often related to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s stereochemistry plays a crucial role in determining its binding affinity and specificity. Pathways involved in its mechanism of action may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of protein conformation.
類似化合物との比較
Similar Compounds
2-Pyrrolidineacetic acid: Lacks the acetyl and carboxy groups, resulting in different chemical properties and reactivity.
4-Acetylpyrrolidine: Contains the acetyl group but lacks the acetic acid moiety, affecting its solubility and biological activity.
2-Carboxypyrrolidine: Similar structure but without the acetyl group, leading to different applications and reactivity.
Uniqueness
3-Pyrrolidineacetic acid, 4-acetyl-2-carboxy-, (2S,3S,4R)- is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications.
特性
CAS番号 |
59905-21-4 |
|---|---|
分子式 |
C9H13NO5 |
分子量 |
215.20 g/mol |
IUPAC名 |
(2S,3S,4R)-4-acetyl-3-(carboxymethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H13NO5/c1-4(11)6-3-10-8(9(14)15)5(6)2-7(12)13/h5-6,8,10H,2-3H2,1H3,(H,12,13)(H,14,15)/t5-,6+,8-/m0/s1 |
InChIキー |
YOXNWCLMBJUVCV-BBVRLYRLSA-N |
異性体SMILES |
CC(=O)[C@H]1CN[C@@H]([C@H]1CC(=O)O)C(=O)O |
正規SMILES |
CC(=O)C1CNC(C1CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


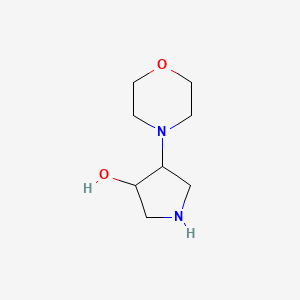
![5-(Hydroxymethyl)-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12921109.png)

![3-Chloro-2-ethoxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12921123.png)
![6,7-Dihydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12921136.png)
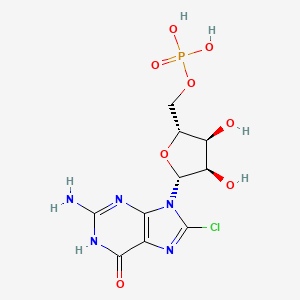


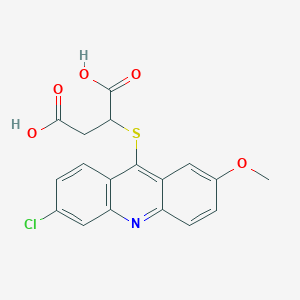

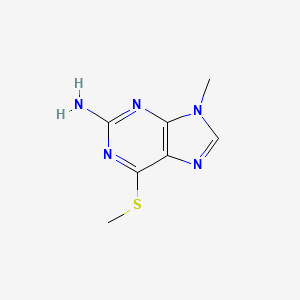

![5-Methyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12921196.png)

